The Role of Isovaleric Acid Ethyl-d5 Ester in Advanced Research: A Technical Guide
The Role of Isovaleric Acid Ethyl-d5 Ester in Advanced Research: A Technical Guide
This guide provides an in-depth exploration of Isovaleric Acid Ethyl-d5 Ester, a critical tool for researchers, scientists, and drug development professionals. We will delve into its primary application as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analysis, offering both theoretical understanding and practical, field-proven insights.
Introduction to Isovaleric Acid Ethyl-d5 Ester: A Chemist's Perspective
Isovaleric Acid Ethyl-d5 Ester is the deuterated analogue of Isovaleric Acid Ethyl Ester, an odorant naturally found in products like soy sauce. In this deuterated version, five hydrogen atoms on the ethyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule that is chemically and physically almost identical to its non-deuterated counterpart but with a higher molecular weight. This mass difference is the cornerstone of its utility in modern analytical chemistry.
Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis using mass spectrometry. They are invaluable for correcting variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response variability. By adding a known amount of the deuterated standard to a sample, the ratio of the analyte to the internal standard can be used to accurately determine the analyte's concentration, regardless of these potential sources of error.
The Power of Isotopic Dilution: A Core Principle
The use of Isovaleric Acid Ethyl-d5 Ester in quantitative analysis is based on the principle of isotopic dilution. This technique relies on the near-identical chemical and physical properties of the analyte and its stable isotope-labeled counterpart. Because they behave almost identically during sample preparation (e.g., extraction, derivatization) and chromatographic separation, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.
Similarly, in the ion source of a mass spectrometer, both the analyte and the internal standard will experience the same degree of ionization efficiency or suppression from the sample matrix. By measuring the ratio of the signal from the analyte to the signal from the known amount of internal standard, a highly accurate and precise quantification of the analyte can be achieved.
Applications in Research and Clinical Diagnostics
The primary application of Isovaleric Acid Ethyl-d5 Ester is as an internal standard for the quantification of isovaleric acid and its esters in various biological matrices. This is particularly crucial in the study and diagnosis of isovaleric acidemia and in pharmacokinetic studies of drugs containing an isovalerate moiety.
Metabolic Studies and Diagnosis of Isovaleric Acidemia
Isovaleric acidemia is an inherited metabolic disorder that impairs the body's ability to break down the amino acid leucine. This leads to a harmful buildup of isovaleric acid and its derivatives in the blood and urine. Accurate quantification of isovaleric acid is essential for the diagnosis, monitoring, and management of this condition.
Newborn screening programs often use tandem mass spectrometry (MS/MS) to detect elevated levels of isovalerylcarnitine (a derivative of isovaleric acid) in dried blood spots. In these analyses, a deuterated internal standard is crucial for accurate quantification and to minimize the risk of false-positive or false-negative results. While not a direct measurement of isovaleric acid, the use of a deuterated standard for a related analyte demonstrates the principle. The use of stable isotope-labeled internal standards in newborn screening for isovaleric acidemia has been shown to reliably detect the condition.[1][2]
The metabolic pathway of leucine degradation, which leads to the formation of isovaleric acid, is well-established. A deficiency in the enzyme isovaleryl-CoA dehydrogenase is the underlying cause of isovaleric acidemia.
Caption: Simplified metabolic pathway of leucine degradation.
Pharmacokinetic Studies
Pharmacokinetics is the study of how an organism affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME). When a drug contains an isovalerate ester moiety, it is essential to accurately measure its concentration in biological fluids over time to understand its pharmacokinetic profile.
The use of a deuterated internal standard like Isovaleric Acid Ethyl-d5 Ester in these studies ensures the reliability and accuracy of the data, which is a regulatory expectation for drug development. The deuterated standard co-elutes with the drug, compensating for matrix effects and other analytical variabilities, leading to a more precise determination of the drug's concentration-time profile.
Experimental Protocols: A Practical Guide
The following sections provide detailed methodologies for the quantitative analysis of isovaleric acid or its ethyl ester using Isovaleric Acid Ethyl-d5 Ester as an internal standard. These protocols are intended as a guide and may require optimization for specific instruments and matrices.
Sample Preparation from Biological Matrices
Accurate quantification begins with robust and reproducible sample preparation. The goal is to extract the analyte and internal standard from the complex biological matrix while minimizing interferences.
Protocol: Liquid-Liquid Extraction from Plasma/Serum
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Spiking: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a working solution of Isovaleric Acid Ethyl-d5 Ester in methanol (e.g., 1 µg/mL).
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Acidification: Add 10 µL of 2M HCl to acidify the sample. This ensures that the isovaleric acid is in its protonated form, which is more readily extracted into an organic solvent.
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Extraction: Add 500 µL of an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether.
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Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.
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Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
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Transfer: Carefully transfer the upper organic layer to a clean tube.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., 100 µL of the initial mobile phase for LC-MS or a derivatizing agent for GC-MS).
Analytical Methodologies
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of isovaleric acid and its esters.
4.2.1. GC-MS Analysis
For GC-MS analysis, derivatization is often required to improve the volatility and chromatographic properties of isovaleric acid.
Protocol: GC-MS Analysis with Derivatization
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Derivatization: To the reconstituted extract, add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate at 60°C for 30 minutes.
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GC Conditions:
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Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
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Injection: 1 µL splitless injection.
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Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
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MS Conditions:
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Ionization: Electron Ionization (EI) at 70 eV.
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Mode: Selected Ion Monitoring (SIM) to monitor specific ions for the analyte and internal standard.
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4.2.2. LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization for short-chain fatty acids.
Protocol: LC-MS/MS Analysis
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LC Conditions:
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to separate the analyte from matrix components.
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MS/MS Conditions:
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Ionization: Electrospray Ionization (ESI) in negative ion mode for isovaleric acid or positive ion mode for its ethyl ester.
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Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.
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Caption: Workflow for quantitative analysis using an internal standard.
Data and Method Validation
A robust and reliable analytical method requires thorough validation to ensure its performance characteristics are well-defined.
Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Isovaleric Acid | 101.1 | 57.1 | Negative |
| Isovaleric Acid Ethyl-d5 Ester | 136.2 | 89.1 | Positive |
Note: These are representative values and must be optimized for the specific instrument and conditions.
Method Validation Parameters
A bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within ±20% |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and internal standard. | CV of the IS-normalized matrix factor should be ≤ 15% |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
Isovaleric Acid Ethyl-d5 Ester is an indispensable tool in modern analytical research, particularly in the fields of metabolomics and pharmacokinetics. Its role as a stable isotope-labeled internal standard enables researchers to achieve the high levels of accuracy and precision required for reliable quantitative analysis by mass spectrometry. By understanding the principles of isotopic dilution and adhering to rigorous experimental protocols and validation procedures, scientists can confidently utilize this compound to advance our understanding of metabolic diseases and to support the development of new therapeutics.
References
- U.S. Department of Health and Human Services, Food and Drug Administration. (2018).
- European Medicines Agency. (2011).
- Ensenauer, R., Vockley, J., Willard, J. M., Huey, J. C., & Matern, D. (2004). A common mutation in the isovaleryl-CoA dehydrogenase (IVD) gene in patients with isovaleric acidemia. American journal of human genetics, 75(4), 724–729.
- Sweetman, L., & Williams, J. C. (2001). Branched-chain organic acidurias. In The metabolic and molecular bases of inherited disease (8th ed., pp. 2125-2163). McGraw-Hill.
- Rinaldo, P., Cowan, T. M., & Matern, D. (2008). Acylcarnitine profile analysis. Genetics in Medicine, 10(3), 151–156.
- De Martinis, L., & Rinaldo, P. (2014). Newborn screening for isovaleric acidemia by tandem mass spectrometry. Journal of mass spectrometry, 49(7), 595–600.
- Kumps, A., Duez, P., & Mardens, Y. (2002). Metabolic, nutritional, iatrogenic, and artifactual sources of urinary organic acids: a comprehensive table. Clinical chemistry, 48(5), 708–717.
- Fay, L. B., & Richli, U. (1991). Location of deuterium in labeled fatty acids by mass spectrometry. Journal of the American Oil Chemists' Society, 68(11), 845–849.
-
Ensenauer, R., Fingerhut, R., Maier, E. M., Polanetz, R., Olgemöller, B., Rötter, M., & Roschinger, W. (2011). Newborn screening for isovaleric acidemia using tandem mass spectrometry: data from 1.6 million newborns. Clinical chemistry, 57(4), 623–626.[1][3][4][5]
- Matern, D., & Rinaldo, P. (2015). Acylcarnitine analysis by tandem mass spectrometry for the diagnosis of organic acidemias and fatty acid oxidation defects. In Organic Acidemias (pp. 35-51). Springer, Berlin, Heidelberg.
- Stokke, O., Jellum, E., & Eldjarn, L. (1973). The occurrence of branched chain fatty acids in the blood of patients with methylmalonic and propionic acidemia. Clinica Chimica Acta, 45(3), 391-401.
- Tanaka, K., & Isselbacher, K. J. (1967). The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia. The Journal of biological chemistry, 242(12), 2966–2972.
- Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American journal of medical genetics. Part C, Seminars in medical genetics, 142C(2), 95–103.
- Wishart, D. S., Feunang, Y. D., Marcu, A., Guo, A. C., Liang, K., Vázquez-Fresno, R., ... & Wilson, M. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic acids research, 46(D1), D608-D617.
Sources
- 1. Newborn screening for isovaleric acidemia using tandem mass spectrometry: data from 1.6 million newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aidic.it [aidic.it]
- 3. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
